molecular formula C12H16N2O6 B14277275 Dimethyl 3,3'-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate CAS No. 139924-88-2

Dimethyl 3,3'-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate

Cat. No.: B14277275
CAS No.: 139924-88-2
M. Wt: 284.26 g/mol
InChI Key: WJQPTLQNNGUYHD-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate typically involves the condensation of appropriate ester derivatives with pyrimidine precursors under controlled conditions. Common reagents used in the synthesis include dimethyl malonate, urea, and various catalysts to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,4-dioxo-3,4-dihydropyrimidine-1,3(2H,4H)-dicarboxylate
  • Dimethyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate

Uniqueness

Dimethyl 3,3’-(2,4-dioxopyrimidine-1,3(2H,4H)-diyl)dipropanoate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

139924-88-2

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

methyl 3-[3-(3-methoxy-3-oxopropyl)-2,4-dioxopyrimidin-1-yl]propanoate

InChI

InChI=1S/C12H16N2O6/c1-19-10(16)4-7-13-6-3-9(15)14(12(13)18)8-5-11(17)20-2/h3,6H,4-5,7-8H2,1-2H3

InChI Key

WJQPTLQNNGUYHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC(=O)N(C1=O)CCC(=O)OC

Origin of Product

United States

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